molecular formula C10H16N2 B2678125 2-Isoamyl-6-methylpyrazine CAS No. 91010-41-2

2-Isoamyl-6-methylpyrazine

Cat. No.: B2678125
CAS No.: 91010-41-2
M. Wt: 164.252
InChI Key: OESNKUIGZMJYKH-UHFFFAOYSA-N
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Description

2-Isoamyl-6-methylpyrazine is an organic compound with the molecular formula C₁₀H₁₆N₂. It belongs to the class of pyrazines, which are characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. This compound is known for its distinct aroma and is often used in the flavor and fragrance industry .

Scientific Research Applications

2-Isoamyl-6-methylpyrazine has a wide range of applications in scientific research:

Safety and Hazards

While specific safety and hazard information for 2-Isoamyl-6-methylpyrazine is not available, it’s important to handle all chemical substances with appropriate safety measures .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Isoamyl-6-methylpyrazine can be synthesized through the reaction of cellulosic-derived sugars, ammonium hydroxide, and selected amino acids at elevated temperatures. The reaction typically occurs at 110°C for about 2 hours . The process involves the Maillard reaction, where the sugars react with amino acids to form pyrazines .

Industrial Production Methods

In industrial settings, the synthesis of this compound involves optimized reaction conditions to maximize yield. The reaction mixture is subjected to liquid-liquid extraction using solvents like hexane, methyl-t-butyl ether, or ethyl acetate. Further purification is achieved through column chromatography and distillation .

Chemical Reactions Analysis

Types of Reactions

2-Isoamyl-6-methylpyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine derivatives with additional oxygen-containing functional groups, while substitution reactions may produce alkylated pyrazines .

Mechanism of Action

The mechanism of action of 2-Isoamyl-6-methylpyrazine involves its interaction with olfactory receptors in the nasal cavity. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic aroma. The molecular targets include olfactory receptor neurons, which are part of the olfactory system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Isoamyl-6-methylpyrazine is unique due to its specific isomeric structure, which imparts a distinct aroma profile compared to other pyrazines. Its branched alkyl substituent at the 2-position differentiates it from other similar compounds, making it particularly valuable in the flavor and fragrance industry .

Properties

IUPAC Name

2-methyl-6-(3-methylbutyl)pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-8(2)4-5-10-7-11-6-9(3)12-10/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OESNKUIGZMJYKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)CCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91010-41-2
Record name 2-methyl-6-(3-methylbutyl)pyrazine
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